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Compound of Interest

Compound Name:
2-(3-Bromoquinolin-6-yl)acetic

acid

Cat. No.: B1526702 Get Quote

2-(3-Bromoquinolin-6-yl)acetic acid is a heterocyclic compound featuring a quinoline core.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of

numerous therapeutic agents with applications ranging from anticancer to antimalarial.[1] As

with any compound intended for pharmaceutical development, understanding its aqueous

solubility is a critical first step. Solubility is a fundamental physicochemical property that

dictates a compound's behavior in subsequent stages of development, influencing everything

from formulation strategies to bioavailability and in vivo efficacy.[2][3]

This guide provides a comprehensive overview of the factors expected to govern the solubility

of 2-(3-Bromoquinolin-6-yl)acetic acid and presents a detailed, field-proven experimental

protocol for its accurate determination. While specific solubility data for this exact molecule is

not publicly available, this document equips researchers with the foundational knowledge and

practical methodology to generate reliable and reproducible solubility profiles.

Part 1: Core Physicochemical & Structural Factors
Influencing Solubility
The solubility of 2-(3-Bromoquinolin-6-yl)acetic acid is not a single value but rather a profile

dependent on various environmental and structural factors. A thorough analysis of its structure

allows us to predict its behavior.

Molecular Formula: C₁₁H₈BrNO₂
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Molecular Weight: 266.09 g/mol [4]

The Critical Role of pH
The structure contains a carboxylic acid moiety (-CH₂COOH), making its aqueous solubility

highly dependent on pH.[5]

In Acidic Conditions (Low pH): The carboxylic acid group will be protonated and exist in its

neutral, un-ionized form. This form is typically less polar and, therefore, exhibits lower

solubility in aqueous media. The lowest observed solubility for a weak acid is its intrinsic

solubility, which occurs at a pH more than 2 units below its pKa.[2]

In Neutral to Basic Conditions (High pH): As the pH increases above the pKa of the

carboxylic acid, the group deprotonates to form the carboxylate anion (-CH₂COO⁻). This

charged species is significantly more polar and capable of forming stronger interactions with

water molecules, leading to a substantial increase in aqueous solubility.

Impact of the Bromoquinoline Core
The quinoline ring system is largely aromatic and hydrophobic. The presence of a bromine

atom further increases the molecule's lipophilicity (fat-solubility), which generally counteracts

aqueous solubility. Therefore, a balance exists between the solubilizing effect of the ionizable

carboxylic acid group and the hydrophobic nature of the bromoquinoline core.

The Influence of the Solid State
The arrangement of molecules in the solid crystal lattice significantly impacts solubility.[5] A

more stable crystalline form (polymorph) requires more energy to break apart the crystal lattice

for dissolution, resulting in lower apparent solubility. It is crucial to characterize the solid form of

the material being used for solubility studies, as different batches or synthesis methods could

yield different polymorphs with varying solubility.

Temperature Effects
For most organic compounds, the dissolution process is endothermic, meaning solubility tends

to increase with temperature.[5][6] This relationship should be characterized if the intended

application involves temperature variations.
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Part 2: Experimental Protocol for Thermodynamic
Solubility Determination
To obtain the most accurate and reliable data for regulatory or formulation purposes, the

determination of thermodynamic (or equilibrium) solubility is paramount. The "shake-flask"

method is the gold-standard technique for this measurement.[2] This method ensures that a

true equilibrium is reached between the undissolved solid and the saturated solution.[7]

Workflow for Thermodynamic Solubility Determination
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Preparation

Equilibration

Phase Separation

Analysis

1. Weigh excess
2-(3-Bromoquinolin-6-yl)acetic acid

2. Add precise volume
of chosen buffer/solvent

 To vial

3. Agitate at constant
temperature (e.g., 25°C)

4. Incubate for 24-48 hours
to ensure equilibrium

5. Centrifuge to
pellet undissolved solid

6. Filter supernatant with
low-binding PVDF filter

 Carefully aspirate

7. Prepare serial dilutions
of the clear filtrate

8. Quantify concentration
via validated HPLC-UV method

9. Calculate solubility
from calibration curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

